2,4,4-Trimethyl-1-pentene
Overview
Description
Mechanism of Action
Target of Action
Diisobutylene is an acyclic alkene . It is primarily used in the extraction of integral membrane proteins . These proteins are abundant in cells and play key sensory and regulatory roles .
Mode of Action
Diisobutylene, composed of a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene , interacts with its targets by inserting into the membrane . This interaction allows it to extract membrane proteins along with lipids .
Biochemical Pathways
The extraction of membrane proteins by diisobutylene affects the biochemical pathways associated with these proteins . The proteins, residing in their natural lipid environment, can maintain their proper folding and stability .
Pharmacokinetics
Its physical properties such as boiling point (101-103 °c) and density (0716 g/mL at 20 °C) have been reported .
Result of Action
The result of diisobutylene’s action is the formation of native nanodiscs made by poly (styrene co -maleic anhydride) derivatives . These nanodiscs allow for proteins to reside in the natural lipid environment .
Action Environment
The action of diisobutylene can be influenced by environmental factors. For instance, the extraction efficiency of membrane proteins can be affected by the composition of the membrane
Preparation Methods
2,4,4-Trimethyl-1-pentene is primarily synthesized from isobutylene through an olefinic complex decomposition reaction. This process involves connecting two isobutylene molecules head-to-tail under specific conditions, typically in the presence of a catalyst . Common catalysts include acid and metal catalysts. The reaction is carried out under controlled temperature and pressure to ensure optimal results . The industrial production process includes the following steps:
Raw Material Pretreatment: Purifying and drying isobutylene to meet reaction requirements.
Reaction: Introducing pretreated isobutylene into a reactor to undergo the olefin complex decomposition reaction.
Product Separation and Purification: Separating and purifying the reaction products to obtain high-purity diisobutylene.
Catalyst Regeneration: Regenerating the used catalyst to restore its activity for reuse.
Chemical Reactions Analysis
2,4,4-Trimethyl-1-pentene undergoes various chemical reactions, including:
Oxidation: Reacts vigorously with strong oxidizing agents.
Reduction: May react exothermically with reducing agents to release hydrogen gas.
Polymerization: Can polymerize explosively when heated or involved in a fire.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. Major products formed from these reactions include hydrogen gas and various oxidized products .
Scientific Research Applications
2,4,4-Trimethyl-1-pentene has numerous applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of various chemicals, including mono- and dialkylated diphenylamines.
Biology: Employed in studies involving alternate diesel fuel compositions.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied as a fuel in single-cylinder engines, with exhaust containing high concentrations of olefins.
Comparison with Similar Compounds
2,4,4-Trimethyl-1-pentene is similar to other alkenes, such as isobutylene and 1-octene. it is unique due to its isomeric forms, this compound and 2,4,4-trimethyl-2-pentene . Similar compounds include:
Isobutylene: A four-carbon branched alkene used in the production of various products.
1-Octene: An eight-carbon alkene used in the synthesis of polymers and other chemicals.
This compound’s uniqueness lies in its specific isomeric forms and its applications in various fields, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
2,4,4-trimethylpent-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNDIJDIPNCZQJ-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16, Array | |
Record name | DIISOBUTYLENE, ISOMERIC COMPOUNDS | |
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Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
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DSSTOX Substance ID |
DTXSID4026765 | |
Record name | 2,4,4-Trimethyl-1-pentene | |
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Molecular Weight |
112.21 g/mol | |
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Physical Description |
Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals., Liquid, Dry Powder; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Record name | 1-Pentene, 2,4,4-trimethyl- | |
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Boiling Point |
214.7 °F at 760 mmHg (USCG, 1999), 101.4 °C, 101 °C | |
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Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
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Flash Point |
35 °F (est.) (USCG, 1999), -5 °C, 23 °F (-5 °C) | |
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Solubility |
Insoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride, Solubility in water: none | |
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Density |
0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7150 @ 20 °C/4 °C, Relative density (water = 1): 0.7 | |
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Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
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Vapor Density |
3.8 (AIR= 1), Relative vapor density (air = 1): 3.9 | |
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Vapor Pressure |
82.72 mmHg (USCG, 1999), 44.7 [mmHg], 44.7 mm Hg @ 25 °C, Vapor pressure, kPa at 38 °C: 10 | |
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Color/Form |
Colorless liquid | |
CAS No. |
25167-70-8, 107-39-1 | |
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Melting Point |
-136.3 °F (USCG, 1999), -93.5 °C, -93 °C | |
Record name | DIISOBUTYLENE, ISOMERIC COMPOUNDS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3225 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1442 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.